Vapreotide

Overview

Description

Vapreotide is a synthetic octapeptide somatostatin analog. It is primarily used in the treatment of esophageal variceal bleeding in patients with cirrhotic liver disease and AIDS-related diarrhea . This compound has a higher metabolic stability compared to the parent hormone somatostatin .

Mechanism of Action

Ccris 6495, also known as Vapreotide, is a synthetic cyclic octapeptide analogue of somatostatin . This article will delve into the mechanism of action of Ccris 6495, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Ccris 6495 predominantly acts as a somatostatin receptor SSTR-2/SSTR-5 agonist . These receptors play a crucial role in inhibiting the release of several hormones, including growth hormone, insulin, and glucagon .

Mode of Action

Biochemical Pathways

It is known that the activation of somatostatin receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (camp) and subsequently affecting various downstream signaling pathways .

Result of Action

Ccris 6495 is used in the treatment of esophageal variceal bleeding in cirrhotic liver disease patients and those with AIDS-related diarrhea . The reduction in blood flow and inhibition of certain hormones can help manage these conditions.

Preparation Methods

The synthesis of Vapreotide involves standard peptide synthesis techniques, such as solid-phase peptide synthesis. The process starts with Fmoc-Trp(Boc)-OH and Rink Amide resin to obtain Fmoc-Trp(Boc)-Rink Amide resin . The detailed industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Vapreotide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.

Substitution: This compound can undergo substitution reactions, particularly at the amino acid residues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are the oxidized or reduced forms of this compound .

Scientific Research Applications

Vapreotide has a wide range of scientific research applications:

Comparison with Similar Compounds

Vapreotide is compared with other somatostatin analogs such as:

Octreotide: Another somatostatin analog used for similar indications but with different pharmacokinetic properties.

Lanreotide: Used for the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: Known for its broader receptor binding profile and used in the treatment of Cushing’s disease.

This compound is unique due to its higher metabolic stability and specific receptor binding profile .

Biological Activity

Vapreotide, a synthetic analog of somatostatin, exhibits a range of biological activities that have significant implications for therapeutic applications. This article delves into its mechanisms of action, biological effects, and potential clinical uses, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its role in modulating neuroendocrine functions. It acts as an antagonist to the neurokinin-1 receptor (NK1R), which is crucial in various physiological processes, including pain modulation, hormone secretion, and immune response.

- NK1R Antagonism : this compound's primary mechanism involves blocking NK1R, thereby inhibiting the effects of substance P (SP), a neuropeptide associated with pain and inflammation. Research has demonstrated that this compound can dose-dependently reduce SP-induced intracellular calcium increases in various cell types, including U373MG human astrocytoma cells and human monocyte-derived macrophages (MDMs) .

- Cytokine and Chemokine Modulation : this compound has been shown to attenuate the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-8 and MCP-1 in response to SP stimulation . This suggests a potential role in managing inflammatory conditions.

- Effects on Gastrointestinal Function : Studies indicate that this compound can influence gastric acidity and gallbladder contraction. Continuous administration leads to a significant increase in intragastric pH initially, although this effect diminishes over time due to receptor down-regulation .

Case Study: NK1R Antagonism

In a study examining this compound's effects on human cells, researchers found:

- Cell Types : U373MG cells and MDMs expressed endogenous NK1R, while HEK293 cells were genetically modified to express NK1R.

- Results : this compound inhibited SP-induced increases in intracellular calcium levels, with a maximum effect observed at concentrations around 0.1 μM. Comparatively, the standard NK1R antagonist aprepitant showed complete antagonism at this concentration .

Table 1: Comparative Effects of this compound and Aprepitant

| Compound | Effect on Calcium Increase | IL-8 Inhibition | MCP-1 Inhibition |

|---|---|---|---|

| This compound | Dose-dependent | Yes | Yes |

| Aprepitant | Complete at 0.1 μM | Yes | Yes |

Clinical Applications

This compound has shown promise in several clinical scenarios:

- HIV-1 Infection : The compound may have therapeutic potential in reducing HIV-1 replication within MDMs via NK1R antagonism .

- Acute Variceal Hemorrhage : Its use in managing acute variceal bleeding in patients with cirrhosis has been explored, suggesting it can reduce portal pressure effectively .

- Gastrointestinal Disorders : Given its impact on gastric pH and gallbladder function, this compound may be beneficial in treating conditions related to gastrointestinal dysregulation .

Properties

Key on ui mechanism of action |

The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407). |

|---|---|

CAS No. |

103222-11-3 |

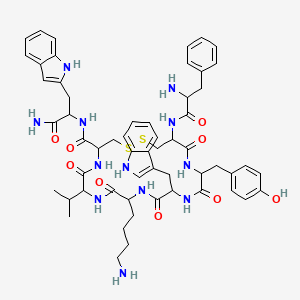

Molecular Formula |

C57H70N12O9S2 |

Molecular Weight |

1131.4 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1 |

InChI Key |

SWXOGPJRIDTIRL-DLRASJFKSA-N |

SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |

Key on ui other cas no. |

103222-11-3 |

physical_description |

Solid |

sequence |

FCYWKVCW |

solubility |

3.99e-03 g/L |

Synonyms |

Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.